
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is a complex organic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thienylmethyl halide, followed by the introduction of the hydroxy-phenyl-benzylethyl group through a series of nucleophilic substitution reactions. The final step often involves the quaternization of the nitrogen atom with methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Silver nitrate (AgNO3) for halide exchange
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a saturated derivative
Substitution: Formation of various halide salts
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methylpyrrolidinium chloride
- 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-furylmethyl)pyrrolidinium iodide
Uniqueness
Compared to similar compounds, 2-(1-Hydroxy-2-phenyl-1-benzylethyl)-1-methyl-1-(2-thienylmethyl)pyrrolidinium iodide is unique due to the presence of the thienylmethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Eigenschaften
CAS-Nummer |
79820-07-8 |
|---|---|
Molekularformel |
C25H30INOS |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
2-[1-methyl-1-(thiophen-2-ylmethyl)pyrrolidin-1-ium-2-yl]-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C25H30NOS.HI/c1-26(20-23-14-9-17-28-23)16-8-15-24(26)25(27,18-21-10-4-2-5-11-21)19-22-12-6-3-7-13-22;/h2-7,9-14,17,24,27H,8,15-16,18-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WOMRIBPCMKVQFD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CS4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
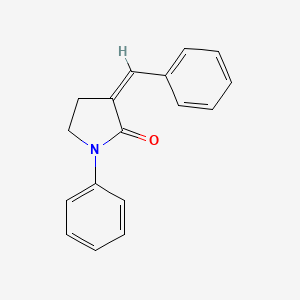
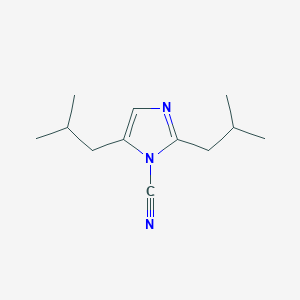

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
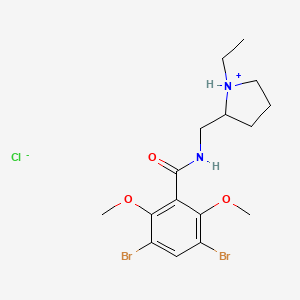
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
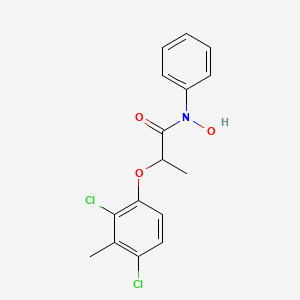

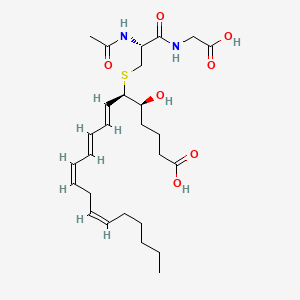
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

